Molecular Weight and Hydrogen-Bond Donor Count: Direct Structural Differentiation from Carbendazim
2-Benzimidazolecarbamic acid (CAS 18538-45-9) differs from its closest commercial analog carbendazim (methyl ester, CAS 10605-21-7) by the replacement of a methoxy group (–OCH₃) with a hydroxyl group (–OH). This substitution reduces the molecular weight from 191.19 Da (carbendazim) to 177.16 Da (target compound) and increases the hydrogen-bond donor count from 2 to 3 . The topological polar surface area (tPSA) is 78 Ų for both compounds, but the free acid carries an additional ionizable proton on the carboxylic acid oxygen, which is absent in the methyl ester . These differences are analytically resolvable by LC-MS (mass difference of 14.03 Da) and by IR spectroscopy (carboxylic acid O–H stretch vs. ester C–O stretch).
| Evidence Dimension | Molecular weight and hydrogen-bond donor count |
|---|---|
| Target Compound Data | MW = 177.16 g/mol; 3 H-bond donors; 5 H-bond acceptors; formula C₈H₇N₃O₂ |
| Comparator Or Baseline | Carbendazim (CAS 10605-21-7): MW = 191.19 g/mol; 2 H-bond donors; 4 H-bond acceptors; formula C₉H₉N₃O₂ |
| Quantified Difference | ΔMW = 14.03 Da (7.3% lower for target); ΔH-bond donors = +1 (50% increase) |
| Conditions | Structural comparison based on established chemical identities; physicochemical parameters from ChemSpider (ACD/Labs Percepta v14.00) and ChemicalBook |
Why This Matters
The mass difference of 14 Da enables unequivocal identity confirmation by mass spectrometry, preventing misidentification with carbendazim during procurement and analytical release testing.
